1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Übersicht
Beschreibung
GNE-8525 is a potent and selective pan-TRK inhibitor. GNE-8525 demonstrated potent antiproliferation activity with IC50 = 0.003 μM. In a tumor xenograft model derived from the KM12 cell line, GNE-8525 demonstrated in vivo antitumor efficacy when administered at ascending doses twice daily (bid) for 14 days in rats. Deregulated kinase activities of tropomyosin receptor kinase (TRK) family members have been shown to be associated with tumorigenesis and poor prognosis in a variety of cancer types. In particular, several chromosomal rearrangements involving TRKA have been reported in colorectal, papillary thyroid, glioblastoma, melanoma, and lung tissue that are believed to be the key oncogenic driver in these tumors.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research has demonstrated the potential antiviral properties of derivatives of imidazo[1,2-b]pyridazine, a closely related compound to the chemical . For example, Enguehard-Gueiffier et al. (2013) found that certain biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine showed inhibitory properties on bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) replication (Enguehard-Gueiffier et al., 2013).
Antitubercular Properties
Imidazo[1,2-a]pyridine derivatives, akin to the subject compound, have shown promise in antitubercular activity. Abhale et al. (2016) synthesized a series of imidazo[1,2-a]pyridine derivatives and tested them against Mycobacterium smegmatis, revealing that certain substituents significantly enhanced antitubercular activity (Abhale et al., 2016).
Cardiotonic Potential
A related compound, imidazo[1,2-a]pyridine, has been identified as a potent and selective inhibitor of phosphodiesterase III and a positive inotropic agent, suggesting potential cardiotonic applications. Yamanaka et al. (1991) highlighted the synthesis and inotropic activity of several imidazo[1,2-a]pyridinyl derivatives, indicating their therapeutic potential for congestive heart failure (Yamanaka et al., 1991).
Antimicrobial Activity
Compounds containing the imidazo[1,2-a]pyridine moiety, similar to the chemical , have been synthesized and tested for antimicrobial activity. Shah et al. (2008) reported the synthesis of novel pyrazoline derivatives containing imidazo[1,2-a]pyridine and their potential antimicrobial properties (Shah et al., 2008).
Eigenschaften
CAS-Nummer |
1196546-33-4 |
---|---|
Molekularformel |
C31H30FN7O |
Molekulargewicht |
535.63 |
IUPAC-Name |
1-[4-[6-[6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C31H30FN7O/c32-23-5-1-4-22(18-23)27-8-3-15-38(27)30-10-9-29-34-20-28(39(29)36-30)26-7-2-6-25(35-26)21-11-14-33-31(19-21)37-16-12-24(40)13-17-37/h1-2,4-7,9-11,14,18-20,24,27,40H,3,8,12-13,15-17H2 |
InChI-Schlüssel |
BLGCSOKKBWHJMB-HHHXNRCGSA-N |
SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C4=CC=CC(=N4)C5=CC(=NC=C5)N6CCC(CC6)O)C=C2)C7=CC(=CC=C7)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GNF-8625; GNF 8625; GNF8625. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.